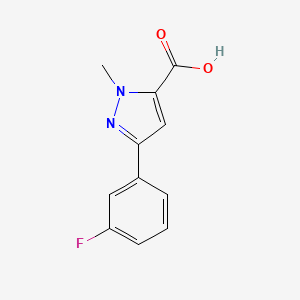
3-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
説明
3-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H9FN2O2 and its molecular weight is 220.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews its biological activity based on recent research findings, including in vitro and in vivo studies.
- Molecular Formula : C10H8FN2O2
- Molecular Weight : 220.20 g/mol
- CAS Number : 12189271
- Physical State : Solid, typically appearing as a white to light yellow powder.
Anticancer Properties
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines:
- MCF7 (Breast Cancer) : Exhibited a GI50 value of 3.79 µM, indicating effective growth inhibition.
- SF-268 (Brain Cancer) : Showed a TGI of 12.50 µM.
- NCI-H460 (Lung Cancer) : Displayed an LC50 of 42.30 µM, suggesting potential for lung cancer treatment .
Table 1: Anticancer Activity Data
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| MCF7 | 3.79 | - | - |
| SF-268 | - | 12.50 | - |
| NCI-H460 | - | - | 42.30 |
Anti-inflammatory Activity
The compound is also explored for its anti-inflammatory properties. Pyrazole derivatives have shown promising results in inhibiting pro-inflammatory pathways:
- COX Inhibition : Several derivatives exhibited potent inhibition of COX enzymes, with IC50 values significantly lower than standard anti-inflammatory drugs.
- In Vivo Studies : In animal models, the compound demonstrated a reduction in edema and pain comparable to established NSAIDs like diclofenac.
Table 2: Anti-inflammatory Activity Data
| Compound | IC50 (µM) | Inhibition (%) |
|---|---|---|
| Standard (Diclofenac) | 54.65 | - |
| Pyrazole Derivative A | 5.40 | 62% |
| Pyrazole Derivative B | 0.01 | 71% |
The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in cancer proliferation and inflammation:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways.
- Cytokine Modulation : Reduces levels of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives:
特性
IUPAC Name |
5-(3-fluorophenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-10(11(15)16)6-9(13-14)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXYUZPONNQGQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















